molecular formula C7H3ClF3IO B2382270 1-chloro-2-iodo-4-(trifluoromethoxy)benzene CAS No. 845866-91-3

1-chloro-2-iodo-4-(trifluoromethoxy)benzene

Cat. No.: B2382270
CAS No.: 845866-91-3
M. Wt: 322.45
InChI Key: DYJFXGGNDZJXOA-UHFFFAOYSA-N
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Description

1-chloro-2-iodo-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3ClF3IO and a molecular weight of 322.45 g/mol . This compound is characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a benzene ring. It is commonly used in various fields of scientific research, particularly in proteomics.

Preparation Methods

The synthesis of 1-chloro-2-iodo-4-(trifluoromethoxy)benzene typically involves the halogenation of a benzene derivative. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-chloro-2-iodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-chloro-2-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-chloro-2-iodo-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In coupling reactions, for example, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

1-chloro-2-iodo-4-(trifluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:

The presence of the trifluoromethoxy group in this compound makes it unique, as it imparts distinct electronic properties and influences the compound’s reactivity in various chemical reactions.

Properties

IUPAC Name

1-chloro-2-iodo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJFXGGNDZJXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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